molecular formula C24H21N3O3 B15031342 Methyl (4-{4-[(3-methylphenyl)amino]phthalazin-1-yl}phenoxy)acetate

Methyl (4-{4-[(3-methylphenyl)amino]phthalazin-1-yl}phenoxy)acetate

Katalognummer: B15031342
Molekulargewicht: 399.4 g/mol
InChI-Schlüssel: LNZALBWIZNVEOP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

METHYL 2-(4-{4-[(3-METHYLPHENYL)AMINO]PHTHALAZIN-1-YL}PHENOXY)ACETATE is a complex organic compound that features a phthalazine core linked to a phenoxyacetic acid ester

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-(4-{4-[(3-METHYLPHENYL)AMINO]PHTHALAZIN-1-YL}PHENOXY)ACETATE typically involves multiple steps:

    Formation of the Phthalazine Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with phthalic anhydride.

    Amination: The phthalazine core is then aminated using 3-methylphenylamine under controlled conditions.

    Etherification: The aminated phthalazine is reacted with 4-hydroxyphenoxyacetic acid methyl ester to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

METHYL 2-(4-{4-[(3-METHYLPHENYL)AMINO]PHTHALAZIN-1-YL}PHENOXY)ACETATE can undergo various chemical reactions:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its activity.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophilic substitution may involve reagents like sodium methoxide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine-functionalized compounds.

Wissenschaftliche Forschungsanwendungen

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure could be useful in the design of novel materials with specific electronic or optical properties.

    Biological Research: It can be used as a probe to study biological pathways and interactions at the molecular level.

Wirkmechanismus

The mechanism by which METHYL 2-(4-{4-[(3-METHYLPHENYL)AMINO]PHTHALAZIN-1-YL}PHENOXY)ACETATE exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol
  • (4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenyl)methanamine hydrochloride

Uniqueness

METHYL 2-(4-{4-[(3-METHYLPHENYL)AMINO]PHTHALAZIN-1-YL}PHENOXY)ACETATE is unique due to its specific combination of a phthalazine core with a phenoxyacetic acid ester. This structure imparts distinct chemical and physical properties that can be leveraged in various scientific and industrial applications.

Eigenschaften

Molekularformel

C24H21N3O3

Molekulargewicht

399.4 g/mol

IUPAC-Name

methyl 2-[4-[4-(3-methylanilino)phthalazin-1-yl]phenoxy]acetate

InChI

InChI=1S/C24H21N3O3/c1-16-6-5-7-18(14-16)25-24-21-9-4-3-8-20(21)23(26-27-24)17-10-12-19(13-11-17)30-15-22(28)29-2/h3-14H,15H2,1-2H3,(H,25,27)

InChI-Schlüssel

LNZALBWIZNVEOP-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CC=C1)NC2=NN=C(C3=CC=CC=C32)C4=CC=C(C=C4)OCC(=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.